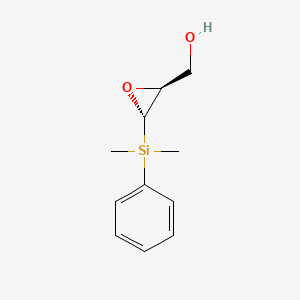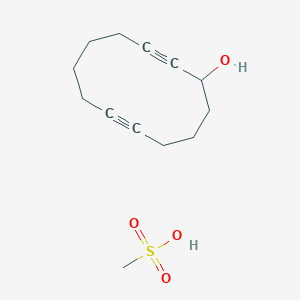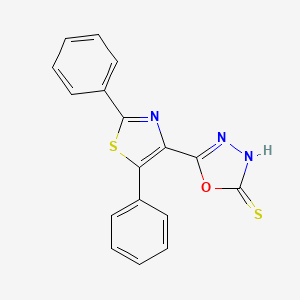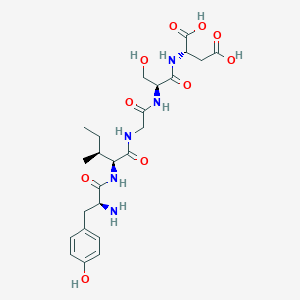
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid is a complex peptide composed of five amino acids: tyrosine, isoleucine, glycine, serine, and aspartic acid. This compound is known for its intricate structure, which includes multiple functional groups such as carboxylic acids, amides, and hydroxyl groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amino group: of the growing peptide chain using trifluoroacetic acid (TFA) or similar reagents.
Coupling reaction: to form the peptide bond under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinones.
Reduction: Amide bonds can be reduced to amines under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for esterification and amidation.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines from amide bonds.
Substitution: Formation of esters and amides from carboxylic acids.
科学的研究の応用
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing biochemical pathways .
類似化合物との比較
Similar Compounds
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-glutamic acid
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-alanine
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-phenylalanine
Uniqueness
L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid is unique due to the presence of aspartic acid, which introduces an additional carboxylic acid group. This feature can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar peptides .
特性
CAS番号 |
157262-79-8 |
|---|---|
分子式 |
C24H35N5O10 |
分子量 |
553.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C24H35N5O10/c1-3-12(2)20(29-21(35)15(25)8-13-4-6-14(31)7-5-13)23(37)26-10-18(32)27-17(11-30)22(36)28-16(24(38)39)9-19(33)34/h4-7,12,15-17,20,30-31H,3,8-11,25H2,1-2H3,(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,15-,16-,17-,20-/m0/s1 |
InChIキー |
YEWOAHFBIVHKPO-DTDKCHBMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
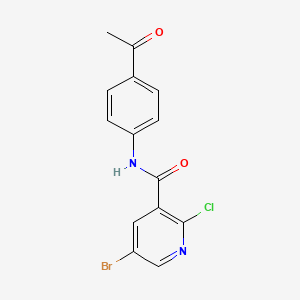



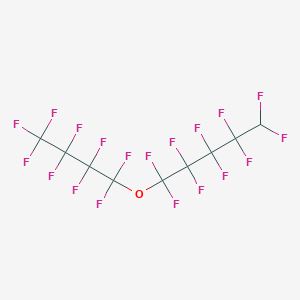
![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)
